1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
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Overview
Description
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C11H16F2N2O2 and a molecular weight of 246.25 g/mol This compound features a cyclohexanol moiety linked to a 1,2,4-oxadiazole ring substituted with a difluoroethyl group
Preparation Methods
The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves multiple steps, typically starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluoroethyl group is introduced via a fluorination reaction, and the final step involves the attachment of the cyclohexanol moiety . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol include:
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylcyclohexan-1-ol: This compound has additional methyl groups on the cyclohexanol moiety, which can affect its chemical properties and reactivity.
[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: This compound features an amine group instead of the cyclohexanol moiety, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16F2N2O2 |
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Molecular Weight |
246.25 g/mol |
IUPAC Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H16F2N2O2/c1-10(12,13)9-14-8(17-15-9)7-11(16)5-3-2-4-6-11/h16H,2-7H2,1H3 |
InChI Key |
FEKVVQNYHBFWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2(CCCCC2)O)(F)F |
Origin of Product |
United States |
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